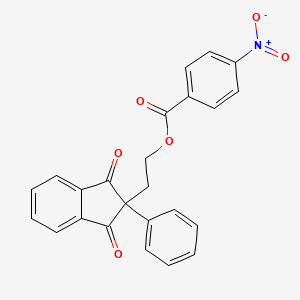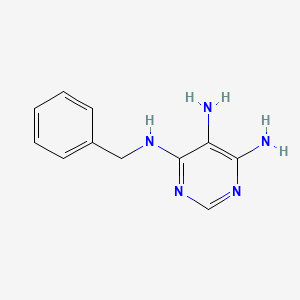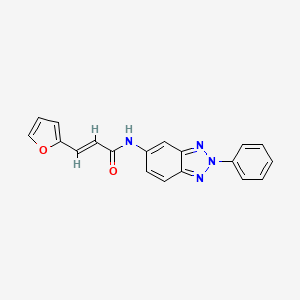![molecular formula C10H9ClN6S B5515042 3-[(2-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5515042.png)
3-[(2-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related triazolo[1,2,4]triazin-7-amine derivatives involves multiple steps, including ring closure reactions, alkylation, and amination processes. For instance, Dolzhenko et al. (2008) developed a practical synthesis of 7-amino-substituted 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines, showcasing a method involving triazine ring closure and subsequent amination (Dolzhenko, Pastorin, Dolzhenko, & Chui, 2008). Similarly, Hajri and Marzouki (2019) described the condensation processes leading to the formation of triazolo[4,3-a][1,3,5]triazin-5-amines and related structures, emphasizing the diversity in synthetic routes (Hajri & Marzouki, 2019).
Molecular Structure Analysis
The molecular structure of triazolo[1,2,4]triazin-7-amine derivatives reveals a complex architecture that allows for a wide range of chemical modifications and interactions. For example, Hwang et al. (2006) analyzed the crystal structure of a similar compound, providing insights into its spatial arrangement and potential reactive sites (Hwang, Tu, Wang, & Lee, 2006).
Chemical Reactions and Properties
Triazolo[1,2,4]triazin-7-amine derivatives undergo various chemical reactions, including nucleophilic substitutions and ring transformations. An example is the work by Sujatha et al. (2018), who explored the multicomponent synthesis of pyrazol-5-amines, demonstrating the versatility and reactivity of the triazole and triazinone rings (Sujatha, Deshpande, Kesharwani, Babu, & Rao Vedula, 2018).
Physical Properties Analysis
The physical properties of triazolo[1,2,4]triazin-7-amines, such as melting points, solubility, and crystal structure, are crucial for their application and handling. Dolzhenko et al. (2008) provided data on the crystal packing and hydrogen bonding of a triazolo[1,5-a][1,3,5]triazin derivative, which are important factors in determining its physical characteristics (Dolzhenko, Tan, Koh, Woo, & Chui, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic structure, are key to understanding and exploiting triazolo[1,2,4]triazin-7-amines. Studies such as those by Crabb et al. (1997) offer valuable insights into the reactivity patterns and electronic properties of related compounds, contributing to a deeper understanding of their chemical behavior (Crabb, Main, Morley, Preston, & Wright, 1997).
Scientific Research Applications
Antimicrobial Activities
Synthesis and Antimicrobial Properties : Research shows that derivatives of 1,2,4-triazole, like the compound , have been synthesized and tested for antimicrobial activities. Some of these compounds exhibit good to moderate activities against microorganisms (Bektaş et al., 2010).
Novel Antimicrobial Compounds : Novel compounds with a similar structure have been synthesized and found to have promising antimicrobial activities. These compounds were tested against various Gram-positive and Gram-negative bacterial strains, revealing significant antimicrobial potential (Idrees, Kola, & Siddiqui, 2019).
Antitumor Activity
Antitumor Applications : Certain triazolo-triazine derivatives demonstrate inhibitory effects on the growth of a range of cancer cell lines, suggesting potential antitumor applications. These effects have been observed at specific concentrations, highlighting the compound's relevance in cancer research (Hafez & El-Gazzar, 2009).
Design of Anticancer Agents : Fluorinated derivatives of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines, similar to the compound , have been designed as potential anticancer agents. These compounds have shown both anticancer effects and anti-angiogenic properties, making them significant in cancer research (Dolzhenko et al., 2015).
Synthesis of Novel Compounds
Novel Synthetic Methods : Research has focused on developing new practical synthesis methods for compounds like 3-[(2-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine. These methods have enhanced the efficiency and yield of such compounds, contributing to their potential application in various fields (Dolzhenko et al., 2008).
Development of Heterocyclic Systems : The synthesis of novel heterocyclic systems containing the 1,2,4-triazine moiety has been explored. These systems have potential applications in medicinal chemistry due to their diverse biological activities (Abdel-Monem, 2010).
Mechanism of Action
The mechanism of action of triazole compounds often involves their ability to bind to various enzymes and receptors in biological systems. For example, some triazole antifungal drugs work by inhibiting the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
Safety and Hazards
Like all chemicals, the safety and hazards of triazoles depend on the specific compound and its intended use. Some triazoles are used as pharmaceuticals and are safe for human consumption under the right conditions, while others are used in industrial applications and require proper handling and safety precautions .
Future Directions
properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN6S/c11-8-4-2-1-3-7(8)5-18-10-15-14-9-16(12)6-13-17(9)10/h1-4,6H,5,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOGJZNOMKJEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C3N2N=CN3N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chlorobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzoylamino)-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5514966.png)

![8-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514984.png)
![[(3aS*,9bS*)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5514988.png)




![1-(3-chloro-4-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5515022.png)
![1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5515032.png)
![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5515039.png)
![2-methyl-4-(3-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5515055.png)
![4-methyl-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5515064.png)
![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B5515071.png)